Valbenazine

Descripción general

Descripción

Valbenazina, comercializada bajo el nombre de Ingrezza, es un medicamento utilizado principalmente para tratar la discinesia tardía, un trastorno neurológico caracterizado por movimientos involuntarios. Es un inhibidor del transportador vesicular de monoaminas 2 (VMAT2), que ayuda a regular la liberación de neurotransmisores como la dopamina .

Métodos De Preparación

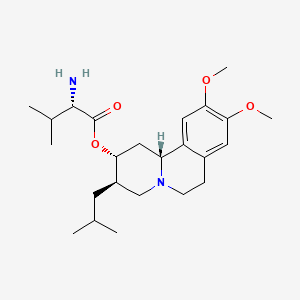

Rutas Sintéticas y Condiciones de Reacción: La valbenazina se sintetiza mediante un proceso de múltiples pasos que implica la esterificación de [+]-α-dihidrotetrabenazina (DTBZ) con el aminoácido L-valina. Las condiciones de reacción suelen implicar el uso de solventes orgánicos y catalizadores para facilitar el proceso de esterificación .

Métodos de Producción Industrial: La producción industrial de valbenazina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

1,3-Dipolar Cycloaddition

A practical synthesis method utilizes a highly stereoselective 1,3-dipolar cycloaddition to form the tetrahydroisoquinoline core structure . This reaction is followed by N–O bond cleavage and lactamization, yielding intermediates that undergo further transformations.

Reduction and Resolution

Key steps in industrial synthesis include:

-

Reduction of dihydroisoquinoline (Formula F3) to tetrabenazine (Formula F4) using sodium borohydride (NaBH₄) .

-

Chiral resolution of dihydrotetrabenazine isomers using (+)-(1S)-camphor-10-sulfonic acid (CSA) .

Coupling and Deprotection

This compound is formed via coupling of tetrabenazine with L-valine (Boc-L-valine) and subsequent Boc deprotection using p-toluenesulfonic acid (p-TSA) .

Metabolic Pathways

This compound undergoes extensive hydrolysis and oxidative metabolism .

Prodrug Activation

This compound is a prodrug that hydrolyzes to its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) .

Oxidative Metabolism

-

Primary pathway : Hydrolysis of the valine ester to [+]-α-HTBZ .

-

Secondary pathway : Oxidative metabolism via CYP3A4/5 to form mono-oxidized this compound and other minor metabolites .

-

Further metabolism : [+]-α-HTBZ is partially metabolized by CYP2D6 .

| Metabolic Reaction | Key Enzymes | Major Products |

|---|---|---|

| Hydrolysis of valine ester | Non-enzymatic | [+]-α-HTBZ |

| CYP3A4/5 oxidation | CYP3A4/5 | Mono-oxidized this compound |

| CYP2D6 metabolism | CYP2D6 | Oxidized [+]-α-HTBZ derivatives |

Absorption and Distribution

-

Protein binding : >99% for this compound, ~64% for [+]-α-HTBZ .

-

High-fat meal effect : Reduces this compound Cmax by ~47% but does not affect [+]-α-HTBZ .

Elimination

-

Half-life : 15–22 hours for both this compound and [+]-α-HTBZ .

-

Excretion : ~60% in urine, ~30% in feces (primarily as inactive metabolites) .

VMAT2 Inhibition

This compound and [+]-α-HTBZ inhibit VMAT2 via reversible binding , with Ki values of 150 nM and ~3 nM, respectively .

QT Prolongation Risk

Increased plasma concentrations of [+]-α-HTBZ (e.g., in CYP2D6 poor metabolizers) correlate with QTc interval prolongation due to exposure-response relationships .

Aplicaciones Científicas De Investigación

Tardive Dyskinesia (TD)

Overview of TD

Tardive dyskinesia is a serious movement disorder often resulting from long-term use of antipsychotic medications. It is characterized by involuntary, repetitive movements, particularly in the face and extremities. Valbenazine has emerged as a pivotal treatment option for this condition.

Clinical Evidence

Several key clinical trials have demonstrated the efficacy of this compound in reducing TD symptoms:

- KINECT 2 and KINECT 3 Trials : These pivotal Phase 3 trials assessed the efficacy and safety of this compound in patients with moderate to severe TD. Results indicated statistically significant improvements in the Abnormal Involuntary Movement Scale (AIMS) scores:

Long-Term Efficacy and Safety

A long-term open-label study (KINECT 4) followed participants from KINECT 3, showing that this compound was well-tolerated over extended periods. Improvements in TD symptoms were sustained beyond the initial treatment phase, with a significant percentage of participants maintaining low severity scores even after prolonged treatment .

Chorea Associated with Huntington's Disease

Overview of Huntington's Disease

Huntington's disease is a genetic disorder that leads to progressive degeneration of nerve cells in the brain, resulting in motor dysfunctions such as chorea.

Clinical Evidence

The KINECT-HD trial , a Phase 3 study, evaluated this compound's impact on chorea associated with Huntington's disease:

- Results indicated significant improvements as early as two weeks into treatment, with sustained benefits observed over the study duration.

- Patient-reported outcomes demonstrated reduced disease burden among those treated with this compound compared to placebo .

Summary of Clinical Trials

| Trial Name | Condition | Design | Key Findings |

|---|---|---|---|

| KINECT 2 | Tardive Dyskinesia | Phase 3, DBPC | Significant AIMS score reduction; p < .001 |

| KINECT 3 | Tardive Dyskinesia | Phase 3, DBPC | AIMS score reduction of -3.2 (80 mg) vs -0.1 (placebo); well-tolerated |

| KINECT-HD | Chorea in Huntington's Disease | Phase 3 | Significant improvement in chorea; reduced patient-reported disease burden |

Mecanismo De Acción

La valbenazina ejerce sus efectos al inhibir selectivamente el transportador vesicular de monoaminas 2 (VMAT2). Esta inhibición reduce la captación de monoaminas, incluida la dopamina, en las vesículas sinápticas, lo que disminuye la liberación de estos neurotransmisores en la hendidura sináptica. Esta reducción en la liberación de dopamina ayuda a aliviar los síntomas de la discinesia tardía .

Compuestos Similares:

Tetrabenazina: Un inhibidor de VMAT2 anterior utilizado para tratar la corea en la enfermedad de Huntington.

Deutetrabenazina: Una forma deuterada de tetrabenazina con propiedades farmacocinéticas mejoradas, incluida una vida media más larga y una frecuencia de dosificación reducida.

Unicidad de la Valbenazina: La valbenazina es única debido a su inhibición selectiva de VMAT2, lo que resulta en menos efectos secundarios y mejor tolerabilidad en comparación con otros inhibidores de VMAT2. Su régimen de dosificación una vez al día también ofrece una mayor comodidad para los pacientes .

Comparación Con Compuestos Similares

Tetrabenazine: An earlier VMAT2 inhibitor used to treat chorea in Huntington’s disease.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties, including a longer half-life and reduced dosing frequency.

Uniqueness of Valbenazine: this compound is unique due to its selective inhibition of VMAT2, which results in fewer side effects and improved tolerability compared to other VMAT2 inhibitors. Its once-daily dosing regimen also offers greater convenience for patients .

Actividad Biológica

Valbenazine is a novel pharmacological agent primarily indicated for the treatment of tardive dyskinesia (TD), a movement disorder often resulting from long-term use of antipsychotic medications. Its mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the regulation of neurotransmitter release. This article provides a detailed overview of this compound's biological activity, including its pharmacokinetics, efficacy, safety profile, and relevant case studies.

This compound selectively inhibits VMAT2, leading to decreased storage of monoamines in synaptic vesicles and increased availability of these neurotransmitters in the cytoplasm. This inhibition is thought to alleviate the symptoms associated with TD by modulating dopaminergic signaling pathways affected by antipsychotic medications. The active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), also exhibits high affinity for VMAT2, further contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics that influence its clinical use:

- Absorption : this compound has an absolute oral bioavailability of approximately 49%. Following administration, peak plasma concentrations are typically reached within 0.5 to 1.0 hours .

- Distribution : The mean steady-state volume of distribution is around 92 L, indicating extensive tissue distribution .

- Metabolism : this compound undergoes extensive hepatic metabolism primarily via CYP3A4/5 and produces [+]-α-HTBZ as its active metabolite. It is eliminated predominantly through urine (60%) and feces (30%) after a single dose .

- Half-life : Both this compound and [+]-α-HTBZ have half-lives ranging from 15 to 22 hours, allowing for once-daily dosing regimens .

Efficacy in Clinical Trials

This compound's efficacy has been evaluated in several clinical trials, particularly focusing on patients with TD:

KINECT 3 Study

A Phase 3 randomized, double-blind study assessed the efficacy and safety of this compound in patients with moderate to severe TD. Key findings include:

- Participants : 225 individuals were enrolled, with a significant proportion having underlying schizophrenia or schizoaffective disorder.

- Results : The least squares mean change from baseline to week 6 in the Abnormal Involuntary Movement Scale (AIMS) score was -3.2 for the 80 mg/day group compared to -0.1 for placebo, demonstrating significant improvement (p < 0.001) .

Long-term Efficacy

Subsequent studies have evaluated the long-term effects of this compound:

- KINECT 4 Study : Participants receiving this compound for up to one year showed sustained improvements in TD symptoms, with a substantial percentage achieving at least a 50% reduction in AIMS scores .

- Safety Profile : this compound was generally well-tolerated. Adverse events included somnolence and QT interval prolongation but did not significantly exacerbate psychiatric symptoms or suicidal ideation .

Case Studies and Observational Data

Case studies have further elucidated this compound's clinical utility:

- FDA Approval Case Study : A comprehensive review highlighted the innovative trial designs that facilitated rapid FDA approval for this compound, demonstrating its effectiveness and safety across diverse patient populations .

- Long-term Observational Studies : Data collected from multiple studies indicate that this compound maintains efficacy over extended periods, with minimal adverse effects noted during long-term treatment regimens .

Summary Table: Key Pharmacological Properties of this compound

| Property | Value/Description |

|---|---|

| Mechanism of Action | VMAT2 inhibitor |

| Oral Bioavailability | ~49% |

| Peak Plasma Time | 0.5 to 1.0 hours |

| Volume of Distribution | ~92 L |

| Half-life | 15 to 22 hours |

| Metabolites | [+]-α-HTBZ |

| Primary Indication | Tardive dyskinesia |

| Common Adverse Effects | Somnolence, QT prolongation |

Propiedades

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGVNQKABXKG-CFKGEZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026306 | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Valbenazine and its active meabolites bind to and inhibit vesicular monoamine transporter 2 (VMAT2)with high selectivity (valbenazine Ki = 150nM, [+]-α-HTBZ Ki = 1.98nM, NBI136110 Ki = 160nM) with no significant binding to VMAT1 (Ki <10microM for each). This prevents the reuptake and storage of monoamine neurotransmitters noradrenaline, dopamine, and serotonin in synaptic vesicles making them vulnerable to metabolism by cytosolic enzymes. The presynaptic release of monoamine neurotransmitters is decreased due to the lack of vesicles with packaged neurotransmitter ready for release into the synapse. Neither valbenazine nor its active metabolite exhibit significant off target binding at dopamine, serotonin, or adrenaline receptors or uptake transporters at 10microM concentrations. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1025504-45-3 | |

| Record name | L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valbenazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.